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Compound of Interest

Compound Name: 2-Amino-5-chloronicotinaldehyde

Cat. No.: B104992 Get Quote

Introduction
2-Amino-5-chloronicotinaldehyde is a substituted pyridine derivative of significant interest in

medicinal chemistry and materials science. Its unique electronic and structural features, arising

from the interplay of the electron-donating amino group, the electron-withdrawing chloro and

aldehyde groups, and the pyridine ring, make it a valuable building block for the synthesis of

novel bioactive compounds and functional materials. A thorough understanding of its

spectroscopic properties is paramount for its unambiguous identification, purity assessment,

and the structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 2-Amino-5-chloronicotinaldehyde, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of

this data is presented from the perspective of a Senior Application Scientist, emphasizing the

causal relationships between molecular structure and spectral features. While direct

experimental spectra for this specific compound are not widely available in public databases,

this guide will leverage established spectroscopic principles and data from closely related

analogs, such as 2-amino-5-chloropyridine and nicotinaldehyde, to provide a robust and

predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Amino-5-chloronicotinaldehyde, both ¹H and ¹³C NMR provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b104992?utm_src=pdf-interest
https://www.benchchem.com/product/b104992?utm_src=pdf-body
https://www.benchchem.com/product/b104992?utm_src=pdf-body
https://www.benchchem.com/product/b104992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


critical information about the electronic environment of each nucleus, confirming the

substitution pattern and the presence of key functional groups.

Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring high-quality NMR data for a sample like 2-Amino-5-
chloronicotinaldehyde would be as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to

dissolve a wide range of compounds and to allow for the observation of exchangeable

protons (e.g., -NH₂).

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required due to the lower natural abundance of the ¹³C isotope. The use of

polarization transfer techniques, such as DEPT (Distortionless Enhancement by Polarization

Transfer), can aid in distinguishing between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Amino-5-chloronicotinaldehyde in DMSO-d₆ is

summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at

0.00 ppm.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-aldehyde 9.8 - 10.2 Singlet (s) - 1H

H-6 (Pyridine) 8.0 - 8.2 Doublet (d) ~2.5 1H

H-4 (Pyridine) 7.8 - 8.0 Doublet (d) ~2.5 1H

-NH₂ 6.5 - 7.5
Broad Singlet (br

s)
- 2H

Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key structural features:

Aldehyde Proton: A highly deshielded singlet is expected in the region of 9.8-10.2 ppm. This

downfield shift is characteristic of an aldehyde proton directly attached to an aromatic ring, a

consequence of the magnetic anisotropy of the carbonyl group and the electron-withdrawing

nature of the pyridine ring.

Pyridine Protons: The two protons on the pyridine ring, H-4 and H-6, are expected to appear

as doublets in the aromatic region (7.8-8.2 ppm). Their mutual coupling (meta-coupling)

would result in a small coupling constant (J) of approximately 2.5 Hz. The specific chemical

shifts are influenced by the electronic effects of the substituents. The aldehyde group at C-3

will deshield the adjacent H-4, while the amino group at C-2 will have a shielding effect. The

chloro group at C-5 will deshield the adjacent H-4 and H-6.

Amino Protons: The protons of the primary amino group are expected to appear as a broad

singlet in the range of 6.5-7.5 ppm. The broadness of this signal is due to quadrupole

broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

The integration of this peak corresponding to two protons confirms the presence of the -NH₂

group.

Caption: Molecular structure of 2-Amino-5-chloronicotinaldehyde with proton numbering.

Predicted ¹³C NMR Spectral Data
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The predicted ¹³C NMR spectrum of 2-Amino-5-chloronicotinaldehyde is summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 190 - 195

C-2 (Pyridine) 158 - 162

C-6 (Pyridine) 148 - 152

C-4 (Pyridine) 138 - 142

C-5 (Pyridine) 120 - 125

C-3 (Pyridine) 115 - 120

Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a complementary and confirmatory view of the molecular

structure:

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon, appearing

in the far downfield region of 190-195 ppm.

Pyridine Carbons: The chemical shifts of the pyridine carbons are highly dependent on the

attached substituents.

C-2: Attached to the electron-donating amino group, this carbon is expected to be

significantly shielded compared to an unsubstituted pyridine, but its direct attachment to

the electronegative nitrogen of the ring keeps it relatively downfield (158-162 ppm).

C-6: This carbon is adjacent to the ring nitrogen and is expected to be deshielded (148-

152 ppm).

C-4: Influenced by the chloro and aldehyde groups, this carbon will also be in the

downfield aromatic region (138-142 ppm).

C-5: The carbon bearing the chloro substituent will be deshielded due to the

electronegativity of chlorine (120-125 ppm).
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C-3: The carbon attached to the aldehyde group will be deshielded by the carbonyl, but its

position relative to the other substituents places it in the more upfield region of the

aromatic carbons (115-120 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
Sample Preparation: For a solid sample, the most common method is Attenuated Total

Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g.,

diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded

and subtracted from the sample spectrum.

Predicted IR Spectral Data
Based on the known vibrational modes of 2-amino-5-chloropyridine and aromatic aldehydes,

the following characteristic absorption bands are expected for 2-Amino-5-
chloronicotinaldehyde.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3450 - 3300
N-H stretching (asymmetric

and symmetric)
Medium

3100 - 3000 Aromatic C-H stretching Medium-Weak

2850 - 2750 Aldehyde C-H stretching Weak (often two bands)

1680 - 1660 C=O stretching (aldehyde) Strong

1620 - 1580
N-H bending and C=C/C=N

ring stretching
Medium-Strong

1500 - 1400 C=C/C=N ring stretching Medium-Strong

850 - 800 C-H out-of-plane bending Strong

750 - 700 C-Cl stretching Medium-Strong

Interpretation of the IR Spectrum
The IR spectrum provides a clear fingerprint of the functional groups present:

N-H Stretching: Two distinct bands in the 3450-3300 cm⁻¹ region are characteristic of the

asymmetric and symmetric stretching vibrations of a primary amino group.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹. The characteristic,

and often weaker, C-H stretching bands of the aldehyde group are expected between 2850

and 2750 cm⁻¹.

Carbonyl Stretching: A very strong and sharp absorption band in the 1680-1660 cm⁻¹ range

is the hallmark of the C=O stretching vibration of the aldehyde. Conjugation with the pyridine

ring lowers this frequency from that of a simple aliphatic aldehyde.

Ring Vibrations: The complex pattern of bands in the 1620-1400 cm⁻¹ region arises from the

C=C and C=N stretching vibrations of the pyridine ring, as well as the N-H bending

(scissoring) vibration of the amino group.
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Fingerprint Region: The region below 1000 cm⁻¹ contains a wealth of information. A strong

band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending of the

substituted pyridine ring. The C-Cl stretching vibration is also expected in this region,

typically between 750 and 700 cm⁻¹.

[M]+ (m/z 156/158)

[M-CHO]+ (m/z 127/129)-CHO

[M-CO]+ (m/z 128/130)
-CO

[M-CHO-Cl]+ (m/z 92)-Cl
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-
chloronicotinaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104992#spectroscopic-data-nmr-ir-ms-of-2-amino-5-
chloronicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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